molecular formula B2 B8814927 DIBORANE CAS No. 14452-61-0

DIBORANE

Cat. No.: B8814927
CAS No.: 14452-61-0
M. Wt: 21.63 g/mol
InChI Key: ZOCHARZZJNPSEU-UHFFFAOYSA-N
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Description

Diborane is a colorless, highly reactive gas with the molecular formula B₂H₆, characterized by its unique electron-deficient structure. It consists of two boron atoms connected by two bridging hydrogen atoms and four terminal hydrogens, forming a three-center two-electron (3c-2e) bonding system . This structure underpins its high reactivity, enabling applications in organic synthesis (e.g., hydroboration ), rocket propellants , and semiconductor manufacturing . However, its thermodynamic instability (ΔHf° = +36 kJ/mol) and pyrophoric nature necessitate careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: DIBORANE compounds can be synthesized through several methods. One common approach involves the reaction of a metal hydride with boron halides or alkoxides. For example, the reduction of boron trifluoride (BF₃) by sodium hydride (NaH) or lithium hydride (LiH) can produce this compound (B₂H₆), a common diboron compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of boron trifluoride with sodium hydride or lithium aluminium hydride (LiAlH₄). Another method involves the reaction of iodine with sodium borohydride in diglyme, which also yields this compound .

Chemical Reactions Analysis

Combustion and Oxidation Reactions

Diborane reacts violently with oxygen, releasing significant energy:

B2H6+3O2B2O3+3H2O(ΔH=2035 kJ/mol)\text{B}_2\text{H}_6 + 3\text{O}_2 \rightarrow \text{B}_2\text{O}_3 + 3\text{H}_2\text{O} \quad (\Delta H = -2035\ \text{kJ/mol})

This exothermic reaction is highly pyrophoric, making this compound dangerous in air .

Reaction Conditions Products Energy Released
Ambient air exposureB₂O₃, H₂O-2035 kJ/mol

Hydrolysis and Alcoholysis

This compound hydrolyzes violently in water to produce boric acid and hydrogen gas:

B2H6+6H2O2B(OH)3+6H2(ΔH=466 kJ/mol)\text{B}_2\text{H}_6 + 6\text{H}_2\text{O} \rightarrow 2\text{B(OH)}_3 + 6\text{H}_2 \quad (\Delta H = -466\ \text{kJ/mol})

With alcohols (e.g., methanol), it forms borate esters:

B2H6+6CH3OH2B(OCH3)3+6H2\text{B}_2\text{H}_6 + 6\text{CH}_3\text{OH} \rightarrow 2\text{B(OCH}_3\text{)}_3 + 6\text{H}_2

The reaction rate depends on the steric and electronic properties of the alcohol .

Reactions with Lewis Bases

This compound acts as a Lewis acid, forming adducts with electron donors:

Ammonia (NH₃)

  • At low temperatures: Forms the diammoniate of this compound (DADB) .

  • At elevated temperatures: Produces borazine (B₃N₃H₆) via cyclization .

Phosphine (PH₃)

The gas-phase reaction at 0°C yields BH₃PH₃ and BH₃ intermediates, with a rate-controlling step activation energy of 11.4±2.0 kcal/mol11.4 \pm 2.0\ \text{kcal/mol} .

Tertiary Amines and Ethers

Reactions with trimethylamine (NMe₃) or tetrahydrofuran (THF) yield stable borane adducts (e.g., BH₃·NMe₃), essential in organic synthesis .

Reducing Agent

This compound reduces aldehydes, ketones, and carboxylic acids to corresponding alcohols, leveraging its electron-deficient nature .

Hydroboration

This compound adds to alkenes and alkynes in anti-Markovnikov fashion, forming organoboranes:

B2H6+6RCH=CH22B(RCH2CH2)3\text{B}_2\text{H}_6 + 6\text{RCH=CH}_2 \rightarrow 2\text{B(RCH}_2\text{CH}_2\text{)}_3

This reaction is foundational in synthesizing alcohols and pharmaceuticals .

Cleavage Reactions

With CO or NMe₃, this compound cleaves to form stable adducts:

B2H6+2CO2BH3CO\text{B}_2\text{H}_6 + 2\text{CO} \rightarrow 2\text{BH}_3\cdot\text{CO}

These adducts serve as precursors in catalysis .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes into higher boranes (e.g., tetraborane B₄H₁₀ and pentaborane B₅H₉) via intermediates like triborane (B₃H₇). The process follows second-order kinetics with an activation energy of ~22.6 kcal/mol .

Reaction with Ionic Hydrides

This compound reacts with metal hydrides (e.g., NaH) to form borohydrides:

B2H6+2NaH2NaBH4\text{B}_2\text{H}_6 + 2\text{NaH} \rightarrow 2\text{NaBH}_4

These borohydrides are pivotal in hydrogen storage and reduction reactions .

Kinetic and Mechanistic Insights

  • Phosphine Reaction Mechanism : The rate-determining step involves BH₃PH₃ formation, validated by pseudo first-order kinetics under excess reagent conditions .

  • Ammonia Borane Interaction : DFT studies reveal multiple H₂-release pathways, with transition states ranging from 18–93 kcal/mol .

Scientific Research Applications

Chemical Synthesis

Reduction Agent in Organic Chemistry

  • Diborane is widely recognized as a powerful reducing agent in organic synthesis. It selectively reduces functional groups such as aldehydes, ketones, and carboxylic acids under mild conditions. This selectivity allows chemists to achieve desired transformations without extensive side reactions.

Hydroboration Reactions

  • In hydroboration reactions, this compound adds across carbon-carbon double bonds, introducing boron into organic molecules. This process is crucial for synthesizing alcohols and other derivatives from alkenes through subsequent oxidation steps.

Semiconductor Industry

Boron Doping in Silicon

  • This compound serves as a crucial source of boron for doping silicon in the semiconductor industry. The incorporation of boron into silicon enhances its electrical properties, making it essential for the fabrication of p-type semiconductors used in integrated circuits and solar cells.

Material Science

Chemical Vapor Deposition

  • This compound is employed in chemical vapor deposition (CVD) processes to create thin films of boron-containing materials like boron nitride and boron carbide. These materials are vital for various applications, including electronics and protective coatings.

Flame Retardants

  • The compound is also utilized as a flame retardant in polymers. When exposed to heat, this compound releases boron compounds that inhibit combustion, enhancing the safety profile of materials used in construction and manufacturing.

Energy Applications

Hydrogen Storage

  • Research has indicated that this compound could potentially be used as a hydrogen storage material due to its high hydrogen content. Its ability to release hydrogen upon decomposition makes it a candidate for fuel cells and other hydrogen-based energy systems.

Rocket Propellant

  • Historically, this compound has been investigated as a fuel additive in rocket propellants due to its high energy content. However, safety concerns regarding its handling and combustion products have limited its application in this area.

Case Studies and Research Findings

Application AreaDescriptionReferences
Organic SynthesisReduction of functional groups; hydroboration reactions
Semiconductor DopingSource of boron for p-type doping in silicon
Material ScienceUsed in CVD for boron-containing films; flame retardants
Energy StorageInvestigated for hydrogen storage capabilities
Rocket PropellantTested as a potential fuel additive with high energy content

Safety Considerations

This compound is highly toxic and pyrophoric, necessitating stringent safety measures during handling and storage. Exposure can lead to severe health risks, including respiratory issues and skin burns. Therefore, proper ventilation, protective equipment, and emergency protocols are essential when working with this compound.

Mechanism of Action

The mechanism of action of diboron compounds involves their ability to form stable complexes with various molecules. This is primarily due to the unique bonding properties of boron atoms, which can form three-center two-electron bonds. These bonds allow diboron compounds to interact with a wide range of substrates, making them versatile reagents in chemical reactions .

In biological systems, diboron compounds can interact with biomolecules through coordination bonds, influencing various biochemical pathways. Their ability to form stable complexes with enzymes and other proteins makes them potential candidates for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Boron Compounds

1-Boraadamantane and Derivatives

Structure : 1-Boraadamantane (C₉H₁₅B) replaces a carbon atom in the adamantane framework with boron, creating a rigid, cage-like structure .
Reactivity :

  • Exhibits enhanced complex-forming ability compared to trialkylboranes, forming stable adducts with Lewis bases like ethers and amines .
  • Carbonylation and oxidation yield hydroxyadamantanes, a pathway absent in diborane .
    Applications : Used to synthesize functionalized adamantanes for pharmaceutical intermediates.
Property This compound (B₂H₆) 1-Boraadamantane
Bonding 3c-2e bridges Covalent, rigid cage
Reactivity Hydroboration, reduction Complexation, carbonylation
Stability Thermally unstable More stable due to structure
Toxicity Highly toxic, flammable Less volatile but toxic

Diaryl(dihalo)this compound(4) Compounds

Structure : These compounds (Ar₂X₂B₂, X = halogen) feature a B–B single bond with aryl and halogen substituents .
Reactivity :

  • React with organic azides to form diverse products (e.g., cycloadducts or boron-nitrogen compounds) depending on substituents .
  • Unlike this compound, their reactivity is modulated by steric and electronic effects of aryl/halo groups.
    Applications : Tailored synthesis of nitrogen-containing compounds for materials science.

Dicationic Diboranes

Structure : Unsymmetrically substituted [B₂R₄]²⁺ species with a B–B bond and positive charges .
Reactivity :

  • Differential fluoride ion affinity between boron atoms due to charge distribution .
  • Potential as Lewis acid catalysts, contrasting with this compound’s role as a reducing agent . Applications: Emerging reagents in asymmetric synthesis and catalysis.

Base-Stabilized Diboranes

Structure : Guanidinate-stabilized this compound(6) ([H₂B(hpp)]₂) and this compound(4) derivatives .
Reactivity :

  • Undergo transition-metal-catalyzed dehydrocoupling to form this compound(4) .
  • Hydride abstraction reactions yield cationic species, unlike this compound’s hydrolysis to boric acid . Applications: Catalytic B–B bond formation in organometallic chemistry.

Higher Boron Hydrides (e.g., Decaborane)

Structure : Decaborane (B₁₀H₁₄) and similar clusters feature closed polyhedral frameworks .
Reactivity :

  • More thermally stable but less reactive than this compound due to delocalized bonding .
  • Applications in neutron shielding and high-energy fuels , contrasting with this compound’s use in fine chemistry .

Key Research Findings

  • Pressure-Induced Transformations : this compound undergoes reversible phase transitions under high pressure (4–14 GPa), forming extended boron hydride networks .
  • Catalytic Innovations: Dicationic diboranes exhibit unsymmetrical reactivity, enabling novel catalytic pathways .
  • Safety Metrics : this compound’s OSHA threshold quantity (100 lbs) reflects its acute toxicity, whereas stabilized derivatives pose lower immediate risks .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Formula Bonding Type Key Reactivity Applications
This compound B₂H₆ 3c-2e bridges Hydroboration, reduction Organic synthesis
1-Boraadamantane C₉H₁₅B Covalent cage Complexation Pharmaceutical intermediates
Diaryl(dihalo)this compound(4) Ar₂X₂B₂ B–B single bond Azide cycloaddition Materials science
Dicationic this compound [B₂R₄]²⁺ Charged B–B Fluoride affinity Asymmetric catalysis
Decaborane B₁₀H₁₄ Polyhedral clusters Thermal decomposition Neutron shielding

Properties

CAS No.

14452-61-0

Molecular Formula

B2

Molecular Weight

21.63 g/mol

IUPAC Name

boranylidyneborane

InChI

InChI=1S/B2/c1-2

InChI Key

ZOCHARZZJNPSEU-UHFFFAOYSA-N

SMILES

B#B

Canonical SMILES

B#B

Origin of Product

United States

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